(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

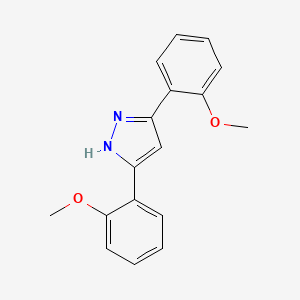

“(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol” is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have been found to exhibit a wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles often involves the condensation of certain esters in the presence of amines . A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . The synthesis involved virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations .Molecular Structure Analysis

The molecular structure of indazoles has been studied using various spectroscopic techniques, including 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been studied .Chemical Reactions Analysis

Indazoles have been found to undergo a variety of chemical reactions. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in the compound with azide by the action of sodium azide in an acetone–water mixture led to a 7-azido derivative .作用機序

While the specific mechanism of action for “(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol” is not mentioned in the search results, indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "4,5,6,7-tetrahydro-1H-indazole-4-carboxaldehyde", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4,5,6,7-tetrahydro-1H-indazole-4-carboxaldehyde in methanol.", "Step 2: Add a catalytic amount of acetic acid to the solution.", "Step 3: Slowly add sodium borohydride to the solution while stirring at room temperature.", "Step 4: After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 5: Quench the reaction by adding a saturated solution of sodium hydroxide in water.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to obtain the desired product, (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol." ] } | |

CAS番号 |

2624126-32-3 |

製品名 |

(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol |

分子式 |

C8H12N2O |

分子量 |

152.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。